2-(Cyclohexylmethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Overview
Description
2-(Cyclohexylmethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a useful research compound. Its molecular formula is C20H28BNO3 and its molecular weight is 341.26. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound 2-(Cyclohexylmethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, although not directly mentioned in the available literature, is likely related to the broader class of benzoxaboroles and their derivatives. Benzoxaboroles, including similar compounds, have been extensively studied for their unique chemical properties, synthesis methods, and applications in various fields of research. For instance, benzoxaboroles are known for their role as building blocks in organic synthesis, demonstrating significant versatility in chemical reactions due to the electron-deficient nature of the boron atom. This characteristic makes them valuable in the design of new molecules with potential biological activities and applications in medicinal chemistry (Adamczyk-Woźniak et al., 2009; Nocentini et al., 2018).
Applications in Organic Synthesis and Medicinal Chemistry
Benzoxaborole derivatives serve as key intermediates in the synthesis of pharmaceuticals and bioactive molecules. Their unique chemistry allows for the creation of compounds with antibacterial, antifungal, antiprotozoal, and antiviral properties. The inclusion of the tetramethyl-1,3,2-dioxaborolan-2-yl group in such molecules enhances their reactivity, enabling the formation of complex structures necessary for drug development. This has led to the clinical use of specific benzoxaborole-based drugs for treating conditions such as onychomycosis and atopic dermatitis, with several others in different stages of clinical trials (Nocentini et al., 2018).
Environmental and Biological Research
In environmental and biological research, the synthesis and application of benzoxaboroles and related compounds are investigated for their potential use in addressing pollution and understanding biological systems. For example, the study of the degradation of nitisinone (a compound with a structure bearing some resemblance to complex boron-containing molecules) under various conditions has contributed to our understanding of the stability and environmental fate of such compounds (Barchańska et al., 2019). Additionally, the exploration of betalains, natural pigments with a structure complexity comparable to benzoxaborole derivatives, has shed light on the chemistry and biochemistry of plant compounds, hinting at the diverse applications of similarly structured molecules in food science and nutrition (Khan & Giridhar, 2015).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H312, H332 . These codes correspond to specific hazards associated with the compound:
The compound also has several precautionary statements: P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 . These codes correspond to specific precautions that should be taken when handling the compound.
Properties
IUPAC Name |
2-(cyclohexylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28BNO3/c1-19(2)20(3,4)25-21(24-19)17-11-10-16(13-22)18(12-17)23-14-15-8-6-5-7-9-15/h10-12,15H,5-9,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLNLAWNQSGDAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)OCC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.